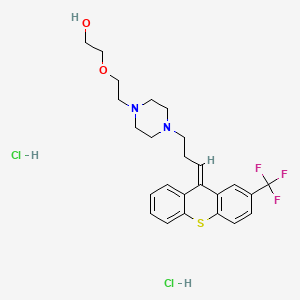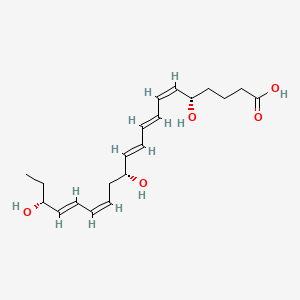
4-Nonyl Phenol-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonyl Phenol-glucuronide is a chemical compound derived from the conjugation of 4-Nonylphenol with glucuronic acid. This compound is a metabolite of 4-Nonylphenol, which is known for its use in various industrial applications and its role as an endocrine disruptor. The glucuronide conjugate is formed in the body to facilitate the excretion of 4-Nonylphenol, making it more water-soluble and less toxic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonyl Phenol-glucuronide typically involves the enzymatic conjugation of 4-Nonylphenol with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers the glucuronic acid moiety from uridine diphosphate glucuronic acid to 4-Nonylphenol. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a biological metabolite. for research purposes, it can be synthesized using chemical methods that mimic the enzymatic process. This involves the use of chemical catalysts and controlled reaction conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nonyl Phenol-glucuronide can undergo various chemical reactions, including:
Hydrolysis: The glucuronide bond can be hydrolyzed under acidic or basic conditions to release 4-Nonylphenol and glucuronic acid.
Oxidation: The phenolic group in 4-Nonylphenol can be oxidized to form quinones.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Hydrolysis: 4-Nonylphenol and glucuronic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
4-Nonyl Phenol-glucuronide has several scientific research applications, including:
Environmental Monitoring: Used as a biomarker to study the exposure and metabolism of 4-Nonylphenol in organisms.
Toxicology Studies: Helps in understanding the detoxification pathways and the impact of endocrine disruptors on health.
Pharmacokinetics: Used to study the metabolism and excretion of phenolic compounds in the body.
Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying phenolic compounds and their metabolites.
Mécanisme D'action
The primary mechanism of action of 4-Nonyl Phenol-glucuronide involves its role in the detoxification and excretion of 4-Nonylphenol. The glucuronidation process increases the water solubility of 4-Nonylphenol, facilitating its excretion through urine. This process is mediated by the enzyme UDP-glucuronosyltransferase, which transfers the glucuronic acid moiety to the phenolic hydroxyl group of 4-Nonylphenol.
Comparaison Avec Des Composés Similaires
4-Nonylphenol: The parent compound, known for its industrial applications and endocrine-disrupting properties.
4-Nonylphenol Ethoxylates: Used as non-ionic surfactants in various products.
4-tert-Octylphenol: Another alkylphenol with similar applications and environmental concerns.
Uniqueness: 4-Nonyl Phenol-glucuronide is unique in its role as a metabolite that facilitates the excretion of 4-Nonylphenol. Unlike its parent compound and other similar alkylphenols, it is more water-soluble and less toxic, making it an important compound for studying the detoxification pathways of phenolic compounds.
Propriétés
Numéro CAS |
207725-23-3 |
|---|---|
Formule moléculaire |
C₂₁H₃₂O₇ |
Poids moléculaire |
396.47 |
Synonymes |
β-D-Glucopyranosiduronic acid 4-Nonylphenyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)







![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)
